molecular formula C20H13BrN2O B4732419 3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone

3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone

Cat. No.: B4732419
M. Wt: 377.2 g/mol
InChI Key: ANVZGGCJHDGLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone is not fully understood. However, studies have shown that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and decrease the production of inflammatory cytokines. Additionally, it has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone in lab experiments include its relatively high yield, cost-effectiveness, and potential applications in various scientific research fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone. These include:
1. Further studies to fully understand its mechanism of action and potential applications in various scientific research fields.
2. Development of new derivatives with improved pharmacological properties.
3. Investigation of its potential applications in the treatment of neurodegenerative diseases.
4. Development of new antibiotics based on its antibacterial and antifungal properties.
5. Exploration of its potential applications in the treatment of other diseases, such as cardiovascular diseases and diabetes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. Its synthesis method is relatively simple and cost-effective, and it has been found to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-tumor properties. Further studies are needed to fully understand its mechanism of action and potential applications in various scientific research fields.

Scientific Research Applications

3-(2-bromophenyl)-2-phenyl-4(3H)-quinazolinone has shown potential applications in various scientific research fields, including medicine and pharmacology. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, it has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name

3-(2-bromophenyl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-16-11-5-7-13-18(16)23-19(14-8-2-1-3-9-14)22-17-12-6-4-10-15(17)20(23)24/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVZGGCJHDGLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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